

Octyl decyl phthalate endocrine disruption potential

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Compound of Interest

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An In-Depth Technical Guide to the Endocrine Disruption Potential of **Octyl Decyl Phthalate**

Abstract

Octyl decyl phthalate (ODP), a high molecular weight phthalate ester, is utilized primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers.^[1] Its widespread use in consumer and industrial products leads to ubiquitous human exposure. The broader class of phthalates has come under intense scrutiny for their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems and potentially causing adverse health effects.^{[2][3]} This technical guide provides a comprehensive overview for researchers and toxicologists on the methodologies used to assess the endocrine-disrupting potential of ODP. We delve into the primary molecular mechanisms of concern—interactions with estrogen, androgen, and thyroid signaling pathways—and detail the logical, tiered framework for experimental evaluation, from high-throughput *in vitro* screening to definitive *in vivo* characterization. This document serves as a field guide to understanding the causality behind experimental design and interpreting the resulting data within a weight-of-evidence approach.

Introduction to Phthalates and Endocrine Disruption

Phthalates are diesters of phthalic acid, synthetic chemicals that are not covalently bound to the polymer matrix they are mixed with, allowing them to leach into the environment, food, and subsequently, the human body.^{[4][5]} Endocrine-disrupting chemicals are exogenous substances that can alter the function(s) of the endocrine system, leading to adverse health

outcomes in an intact organism, its progeny, or (sub)populations.[\[6\]](#) The concern surrounding phthalates stems from extensive animal studies and growing epidemiological evidence linking exposure to reproductive and developmental abnormalities.[\[7\]](#)[\[8\]](#)

The primary mechanisms of phthalate-induced endocrine disruption involve interference with:

- Steroidogenesis: Inhibition of key enzymes involved in hormone production, particularly testosterone.
- Receptor Interaction: Binding to nuclear hormone receptors, acting as agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone).
- Signal Transduction: Altering intracellular signaling pathways that are modulated by hormonal control.

This guide will focus on the assessment of these interactions, specifically in the context of **octyl decyl phthalate**.

Core Endocrine Signaling Pathways: Mechanisms of Potential Disruption

A thorough assessment of an EDC requires understanding its potential interactions with key hormonal axes. For phthalates, the estrogenic, androgenic, and thyroid pathways are of primary concern.

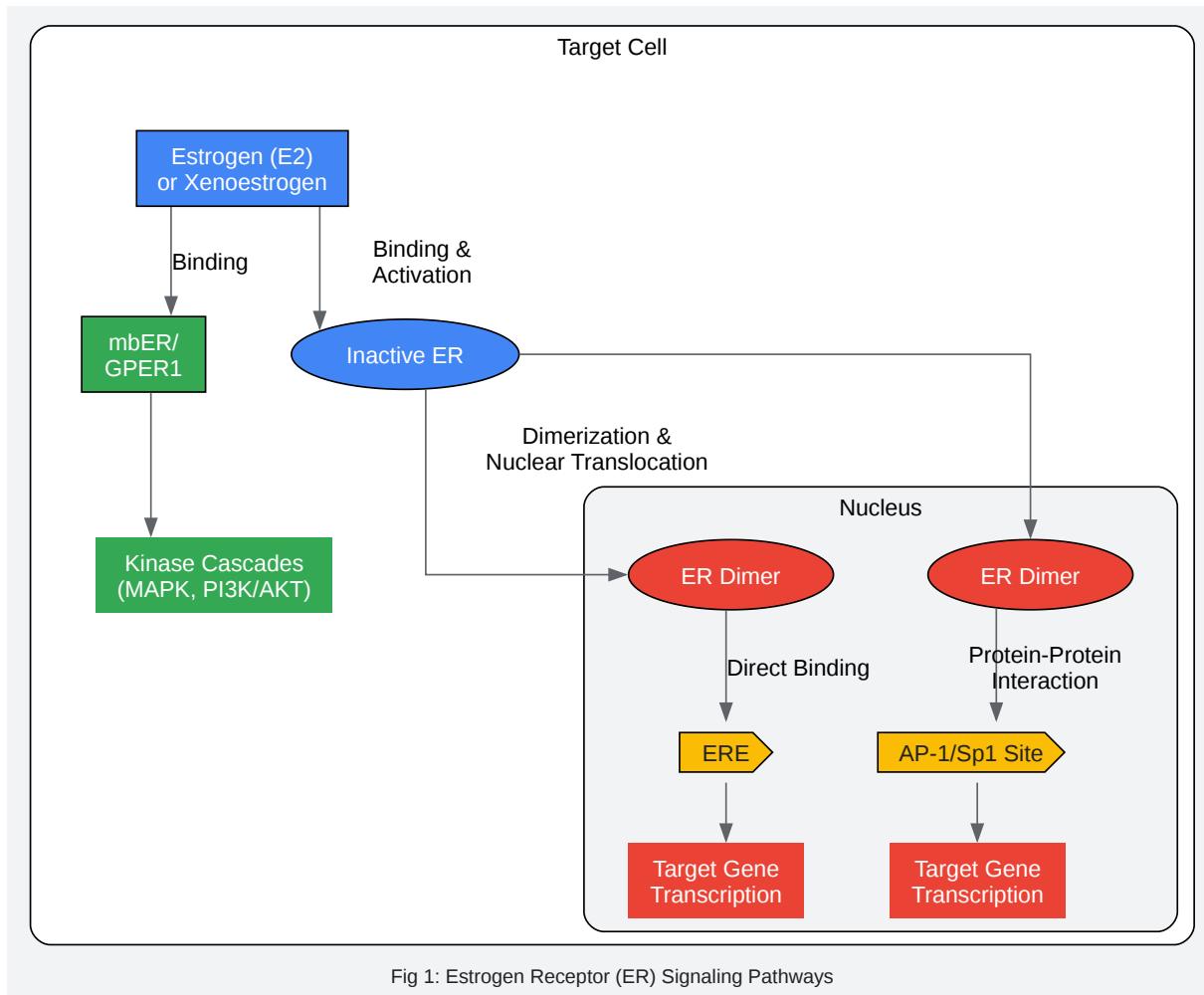
Estrogen Receptor (ER) Signaling

Estrogens, primarily 17β -estradiol (E2), are critical for the development and function of the reproductive system and also play roles in bone, cardiovascular, and neural tissues.[\[9\]](#)

Estrogens exert their effects by binding to two main receptors, ER α and ER β .[\[10\]](#) As illustrated below, ER signaling is complex, involving multiple pathways that a compound like ODP could potentially disrupt.

- Direct Genomic Signaling: The classical pathway where the estrogen-ER complex binds directly to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[\[10\]](#)
[\[11\]](#)

- Indirect Genomic Signaling: The estrogen-ER complex does not bind to DNA directly but interacts with other transcription factors (e.g., AP-1, Sp1) to modulate gene expression.[[11](#)][[12](#)]
- Non-Genomic Signaling: Rapid signaling initiated by membrane-associated ERs (mbER) or G-protein coupled estrogen receptor 1 (GPER1), activating kinase cascades like MAPK and PI3K/AKT.[[10](#)][[13](#)]



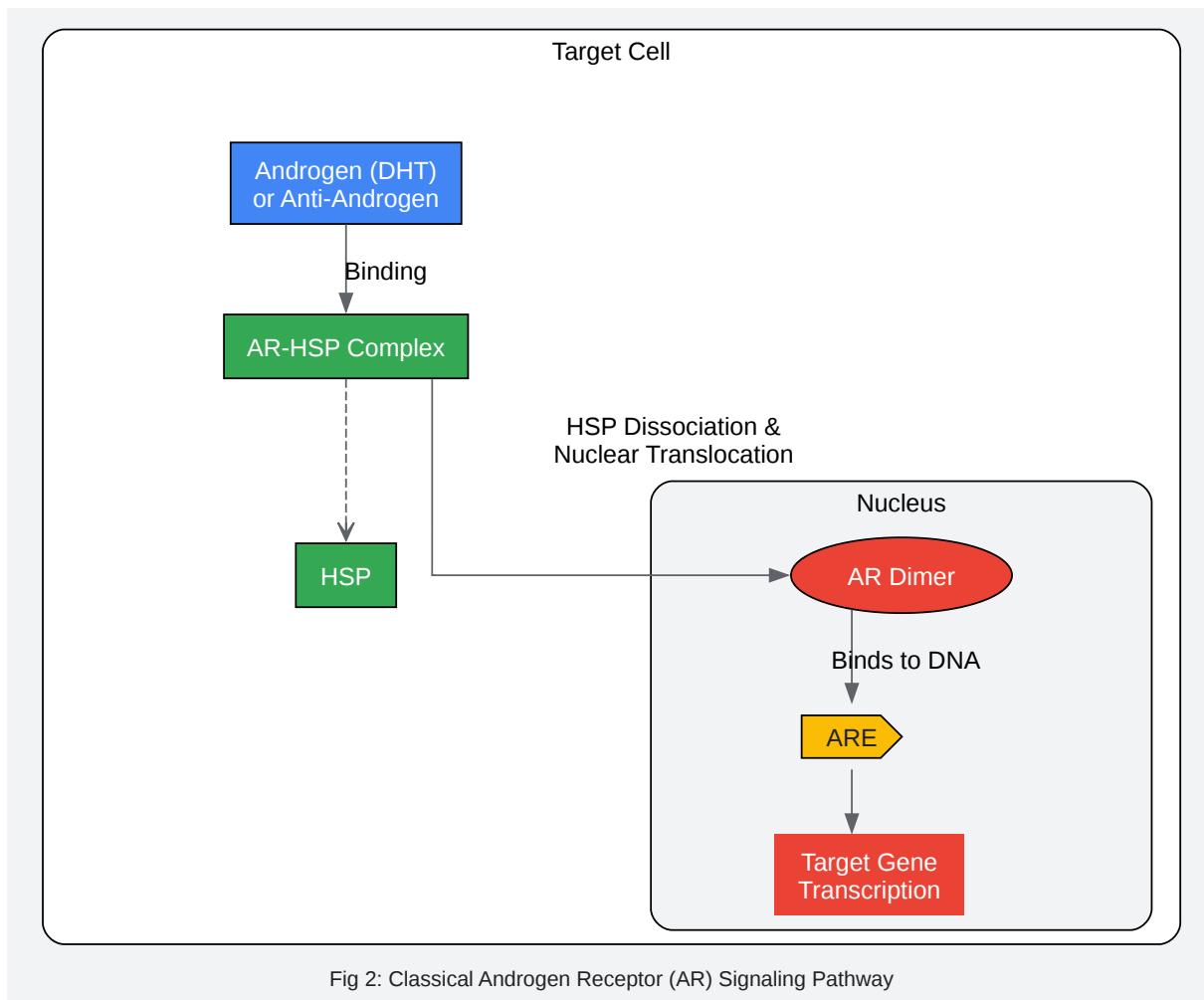


Fig 2: Classical Androgen Receptor (AR) Signaling Pathway

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Caption: Classical Androgen Receptor (AR) Signaling Pathway.

A Tiered Framework for Endocrine Disruption Assessment

Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) advocate for a tiered, hierarchical approach to testing. [14][15][16] This framework is designed to efficiently screen a large number of chemicals and provide a comprehensive, weight-of-evidence-based assessment.

- Level 1: Existing Data & In Silico Analysis: Collection and review of all existing data, including structure-activity relationship (SAR) models.
- Level 2: In Vitro Assays: A battery of cell-based assays to provide mechanistic data on interactions with specific endocrine pathways (e.g., ER, AR, steroidogenesis). These are primarily for hazard identification. [16]*
- Level 3: In Vivo Assays: Short-term rodent studies that provide data on specific endocrine mechanisms in a whole-organism context.
- Level 4 & 5: Long-term & Multi-generational In Vivo Assays: Comprehensive studies in mammals or wildlife species to characterize adverse effects on reproduction and development and establish dose-response relationships. [16]

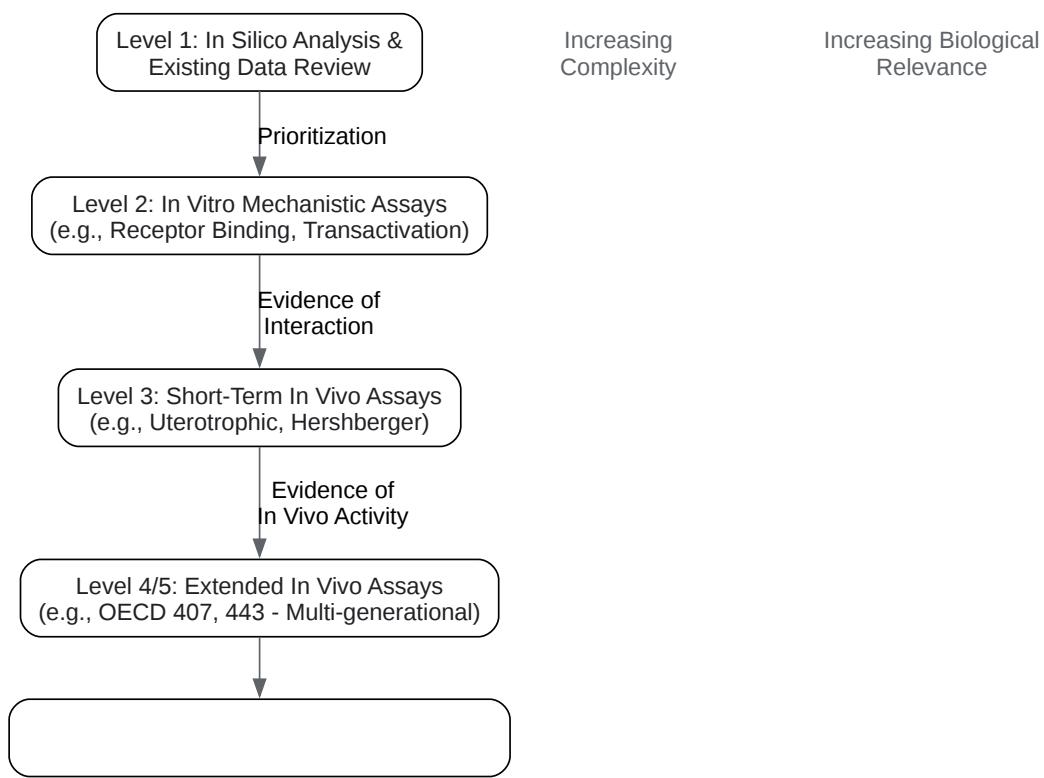


Fig 3: OECD-Based Tiered Testing Workflow

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Caption: OECD-Based Tiered Testing Workflow.

In Vitro Assessment Protocols

In vitro assays are the cornerstone of Level 2 screening, offering high-throughput, cost-effective, and mechanistic insights into a chemical's potential to interact with specific molecular targets.

ER and AR Transcriptional Activation Assays

Reporter gene assays are widely used to determine if a chemical can activate (agonist) or block (antagonist) hormone receptors. [17] The principle involves cells that have been engineered to contain the hormone receptor of interest and a reporter gene (e.g., luciferase) linked to a promoter containing the relevant hormone response elements (EREs or AREs).

Experimental Protocol: ER α Agonist/Antagonist Luciferase Reporter Assay

- Cell Culture:
 - Cell Line: Use a validated cell line, such as the T-47D human breast cancer cell line, which endogenously expresses ER α .
 - Maintenance: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS). Prior to the experiment, switch to a phenol red-free medium with charcoal-stripped FBS for at least 48 hours to remove endogenous estrogens.
- Transfection (if not a stable cell line):
 - Co-transfect cells with an ERE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.
- Compound Exposure:
 - Plate cells in 96-well plates.
 - Agonist Mode: Treat cells with a dilution series of **octyl decyl phthalate** (e.g., 10^{-10} M to 10^{-5} M). Include a vehicle control (e.g., DMSO) and a positive control (17 β -estradiol, E2).
 - Antagonist Mode: Co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., EC₅₀) and the dilution series of **octyl decyl phthalate**. Include controls for vehicle, E2 alone,

and a known antagonist (e.g., Tamoxifen).

- Incubate for 18-24 hours.
- Luciferase Assay:
 - Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system on a luminometer.
- Data Analysis:
 - Normalize firefly luciferase activity to Renilla luciferase activity.
 - For agonist mode, plot the response against the log concentration of ODP to determine the EC₅₀ (concentration for 50% maximal effect).
 - For antagonist mode, plot the inhibition of the E2-induced signal against the log concentration of ODP to determine the IC₅₀ (concentration for 50% inhibition).

Causality Behind Choices:

- Charcoal-Stripped Serum: This is critical to remove confounding steroid hormones from the culture medium, ensuring that any observed effect is due to the test compound.
- Dual-Luciferase System: This internal control corrects for variations in cell number and transfection efficiency, making the data more robust and reliable.
- Positive/Negative Controls: These are essential for validating the assay's performance. The positive control ensures the cells are responsive, while the vehicle control establishes the baseline.

Summary of Phthalate In Vitro Data

Direct data on **octyl decyl phthalate** is limited. However, studies on structurally similar high molecular weight phthalates and the broader class provide context. Di-n-octyl phthalate (DNOP), a close structural isomer, has shown no estrogenic activity in several in vitro and in vivo assays. [18] Many other phthalates have demonstrated anti-androgenic activity and, in some cases, weak estrogenic or anti-thyroidal activity. [17][18][19]

Phthalate	Assay Type	Target	Activity Observed	Reference
Dibutyl Phthalate (DBP)	Luciferase Reporter	Androgen Receptor	Potent Antagonist (IC ₅₀ : 1.05x10 ⁻⁶ M)	[17]
Di(n-butyl) Phthalate (DBP)	Luciferase Reporter	Estrogen Receptor	Weak Agonist (at 1.0x10 ⁻⁴ M)	[17]
Di(2-ethylhexyl) Phthalate (DEHP)	Luciferase Reporter	Androgen Receptor	Antagonist (IC ₅₀ : > 1x10 ⁻⁴ M)	[17]
Di-n-octyl Phthalate (DNOP)	Transgenic Medaka	Estrogen Receptor	No Estrogenic/Anti-Estrogenic Activity	[18]

| Butyl Benzyl Phthalate (BBP) | Transgenic Medaka | Estrogen Receptor | Estrogenic Activity | [18]|

In Vivo Assessment Protocols

If in vitro screening suggests potential endocrine activity, Level 3 and 4 in vivo studies are necessary to confirm these effects in a complex biological system and assess for adverse outcomes.

OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

This study is a foundational in vivo screen that provides information on general toxicity and includes endpoints relevant to endocrine disruption. [20] Experimental Protocol: Modified OECD TG 407

- Animal Model:

- Use young adult rats (e.g., Sprague-Dawley), with 5-10 animals per sex per group.
- Dose Administration:
 - Administer **octyl decyl phthalate** daily for 28 days via oral gavage.
 - Use at least three dose levels plus a vehicle control group. Dose selection should be based on existing toxicity data, aiming to establish a No-Observed-Adverse-Effect Level (NOAEL).
- In-Life Observations:
 - Monitor clinical signs of toxicity, body weight, and food consumption daily.
 - For females, monitor estrous cyclicity via vaginal cytology for the last 2-3 weeks of the study. This is a sensitive indicator of estrogenic or anti-estrogenic effects. [20]
- Terminal Procedures:
 - At the end of the 28-day period, collect blood for clinical chemistry and hematology.
 - Crucially, collect blood for analysis of key hormones: T4, TSH, testosterone, and estradiol.
 - Conduct a full necropsy. Weigh key organs, with special attention to endocrine-sensitive tissues: testes, epididymides, seminal vesicles, prostate, ovaries, uterus, adrenal glands, and thyroid. [20]
- Histopathology:
 - Perform detailed microscopic examination of the preserved endocrine-sensitive organs and any tissues with gross abnormalities.

Causality Behind Choices:

- Oral Gavage: Ensures a precise dose is delivered to each animal, which is critical for dose-response assessment.

- Estrous Cycle Monitoring: Provides a functional assessment of the hypothalamic-pituitary-ovarian axis. Disruption of the cycle is a hallmark of many EDCs.
- Organ Weights & Histopathology: Changes in the weight and microscopic structure of hormone-sensitive tissues (e.g., testicular atrophy, uterine enlargement) provide direct evidence of an endocrine-mediated effect.

Summary of Phthalate In Vivo Data

While comprehensive in vivo studies on **octyl decyl phthalate** are not readily available in the reviewed literature, data on the isomer di-n-octylphthalate (DNOP) suggest a very low potential for reproductive effects in rodent studies. [21] Animal studies with DNOP showed no adverse effects up to high doses, though some effects were noted in high-exposure developmental studies. [22] This contrasts with other phthalates like DEHP and DBP, which are well-documented reproductive and developmental toxicants in vivo, often by reducing fetal testosterone production. [8]

Phthalate	Animal Model	Key Findings	Reference
Di-n-octylphthalate (DNOP)	Rat	Very low potential for adverse reproductive effects noted in acute/intermediate studies.	[21]
Di(2-ethylhexyl) Phthalate (DEHP)	Rat	Decreased fetal testicular testosterone production; altered sexual differentiation.	[22][23]

| Dibutyl Phthalate (DBP) | Rat | Down-regulates testosterone production. | [23]|

Weight of Evidence and Conclusion

Assessing the endocrine disruption potential of any compound, including **octyl decyl phthalate**, is not based on a single test. It requires a weight-of-evidence approach that

integrates findings from across the tiered framework. [16] For ODP, the current evidence, largely inferred from its isomer DNOP, suggests a low potential for interaction with the estrogen and androgen systems compared to other well-studied phthalates like DEHP or DBP. [18][21] However, the lack of direct, modern in vitro and in vivo data on ODP represents a significant data gap. A definitive conclusion requires, at a minimum, a battery of Level 2 in vitro assays targeting the estrogen, androgen, and thyroid receptors, as well as steroidogenesis. Should any of these assays yield positive results, a comprehensive in vivo study, such as the OECD 407 or an extended one-generation reproductive toxicity study (OECD 443), would be warranted to fully characterize its hazard profile.

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